molecular formula C8H6ClFN2 B1614192 3-chloro-4-fluoro-6-methyl-2H-indazole CAS No. 885522-50-9

3-chloro-4-fluoro-6-methyl-2H-indazole

Cat. No. B1614192
M. Wt: 184.6 g/mol
InChI Key: WHTOELFTCYAXAO-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-6-methyl-2H-indazole is a heterocyclic aromatic organic compound . It has a molecular formula of C8H6ClFN2 and a molecular weight of 184.6 .


Synthesis Analysis

The synthesis of 2H-indazoles, such as 3-chloro-4-fluoro-6-methyl-2H-indazole, can be achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 3-chloro-4-fluoro-6-methyl-2H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The molecule contains a chlorine atom, a fluorine atom, and a methyl group attached to different positions on the indazole ring .


Chemical Reactions Analysis

Indazoles, including 3-chloro-4-fluoro-6-methyl-2H-indazole, can undergo various chemical reactions. For instance, they can participate in transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

3-chloro-4-fluoro-6-methyl-2H-indazole is a compound with a molecular weight of 184.6 . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.

Future Directions

Indazole-containing compounds, including 3-chloro-4-fluoro-6-methyl-2H-indazole, have aroused great interest due to their wide variety of biological properties . Therefore, it is expected that more research will be conducted in the future to explore the medicinal properties of indazole for the treatment of various pathological conditions .

properties

IUPAC Name

3-chloro-4-fluoro-6-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN2/c1-4-2-5(10)7-6(3-4)11-12-8(7)9/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTOELFTCYAXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=C2C(=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646388
Record name 3-Chloro-4-fluoro-6-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-6-methyl-2H-indazole

CAS RN

885522-50-9
Record name 3-Chloro-4-fluoro-6-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885522-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-fluoro-6-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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